1-(3,3-Diphenylpropyl)-3-methylthiourea
Description
1-(3,3-Diphenylpropyl)-3-methylthiourea is a thiourea derivative characterized by a central thiourea (–NH–CS–NH–) functional group substituted with a 3,3-diphenylpropyl chain and a methyl group. The 3,3-diphenylpropyl moiety contributes to significant steric bulk and hydrophobic interactions, while the methyl group enhances metabolic stability compared to longer alkyl chains. Thiourea derivatives are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1-(3,3-diphenylpropyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-18-17(20)19-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKCHNQBRGLBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diphenylpropyl)-3-methylthiourea typically involves the reaction of 3,3-diphenylpropylamine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
3,3-Diphenylpropylamine+Methyl isothiocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diphenylpropyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(3,3-Diphenylpropyl)-3-methylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-(3,3-Diphenylpropyl)-3-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Physicochemical Properties
The table below compares the structural features and key physicochemical properties of 1-(3,3-Diphenylpropyl)-3-methylthiourea with analogous compounds:
*Calculated octanol-water partition coefficient (CLogP) estimates hydrophobicity.
Key Observations :
- Hydrophobicity: The 3,3-diphenylpropyl group in the target compound results in a high CLogP (5.2), similar to its anilinophenyl analog (CLogP 6.8) . This contrasts sharply with polar derivatives like 1-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)thiourea (CLogP 1.9), where a hydroxypropyl group increases hydrophilicity .
- Steric Effects : Bulky substituents (e.g., diphenylpropyl) enhance binding to hydrophobic protein pockets but may reduce solubility. Methyl groups, as in the target compound, balance steric bulk and metabolic stability compared to ethyl or propyl analogs .
- Electronic Effects : Electronegative groups (e.g., chloro, trifluoromethyl) in analogs like 1-(3-chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea increase electrophilicity, favoring interactions with nucleophilic residues in biological targets .
Enzyme Inhibition
Thiourea derivatives are potent enzyme inhibitors. For example:
- Target Compound : Molecular docking studies suggest that the diphenylpropyl group in this compound interacts with hydrophobic enzyme pockets, while the thiourea moiety forms hydrogen bonds with catalytic residues. This dual interaction is observed in analogs like 1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea, which inhibits α-glucosidase (IC₅₀ = 12 µM) .
- Anilinophenyl Analog: The 4-anilinophenyl group in 1-(4-anilinophenyl)-3-(3,3-diphenylpropyl)thiourea enables π-π stacking with aromatic residues in kinase active sites, enhancing inhibitory activity .
Anticancer Activity
Diarylthioureas, such as 1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea, exhibit antiproliferative effects against cancer cell lines (e.g., IC₅₀ = 8 µM in MCF-7 breast cancer cells) due to halogen-bonding interactions with DNA or tubulin . The target compound’s diphenylpropyl group may similarly disrupt microtubule assembly, though direct evidence is pending.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
